molecular formula C13H9Br2N5 B054610 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 179343-23-8

6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

Número de catálogo: B054610
Número CAS: 179343-23-8
Peso molecular: 395.05 g/mol
Clave InChI: HGIPWJYTPOHUGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine (compound 159) is a pyridopyrimidine derivative synthesized via condensation of 2,4-diaminopyrimidine-5-carboxaldehyde (158) with 2,6-dibromobenzylnitrile under basic conditions . Its molecular formula is C₁₃H₉Br₂N₅, with a molecular weight of 395.07 . The compound targets biotin carboxylase, a critical enzyme in bacterial fatty acid biosynthesis, and its inhibitory activity is supported by crystallographic data (PDB 2V58), revealing direct binding interactions . This compound is commercially available (CAS: 179343-23-8) and has been utilized in antibacterial research due to its potent enzyme inhibition .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de acetil-CoA carboxilasa-IN-1 normalmente implica varios pasos, incluida la formación de intermedios clave y su posterior funcionalización. Las rutas sintéticas y condiciones de reacción específicas pueden variar, pero generalmente implican el uso de disolventes orgánicos, catalizadores y reactivos como acetil-CoA y bicarbonato de sodio . Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final.

Métodos de producción industrial

La producción industrial de acetil-CoA carboxilasa-IN-1 implica la escalabilidad de los procedimientos de síntesis de laboratorio a volúmenes más grandes. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la coherencia y la seguridad del producto. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas se utilizan comúnmente para el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La acetil-CoA carboxilasa-IN-1 experimenta varias reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios disolventes orgánicos. Las condiciones de reacción, como la temperatura y el pH, se optimizan para lograr las transformaciones deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes .

Aplicaciones Científicas De Investigación

Inhibition of Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase plays a crucial role in lipid biosynthesis and energy metabolism. Inhibition of this enzyme has been linked to potential therapeutic benefits in treating obesity and metabolic disorders. Research indicates that 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine acts as a potent inhibitor of ACC, which can lead to reduced fatty acid synthesis and increased fatty acid oxidation.

Case Study :
In a study assessing the efficacy of various ACC inhibitors, this compound demonstrated significant inhibition of ACC activity in vitro. This inhibition was associated with decreased lipid accumulation in hepatocytes, suggesting its potential use in managing non-alcoholic fatty liver disease (NAFLD) .

Potential Anticancer Activity

Emerging studies suggest that compounds inhibiting ACC may have anticancer properties due to their ability to alter metabolic pathways within cancer cells. The dysregulation of lipid metabolism is a hallmark of many cancers.

Research Findings :
A recent investigation into the effects of ACC inhibitors on cancer cell lines showed that this compound could induce apoptosis in certain cancer types by disrupting lipid metabolism and promoting oxidative stress .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.

PropertyValue
Human Intestinal Absorption+1.0
Blood Brain Barrier+0.9163
Caco-2 Permeability+0.6861
CYP450 SubstrateNon-substrate
Ames TestNon-toxic

The compound exhibits favorable absorption characteristics and low toxicity in preliminary studies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues Targeting Biotin Carboxylase

Compound Name Substituents Target Enzyme IC₅₀/EC₅₀ Molecular Weight Key References
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine 2,6-Dibromophenyl Biotin carboxylase N/A* 395.07
6-(2,6-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine (161 ) 2,6-Dimethoxyphenyl Biotin carboxylase N/A* 327.34
6-(2-Chloro-6-(3-pyridyl)phenyl)pyrido[2,3-d]pyrimidine-2,7-diamine 2-Chloro-6-(3-pyridyl)phenyl Bacterial biotin carboxylase N/A* ~380†

†Estimated based on structural similarity.

Key Findings :

  • Chloro and pyridyl substituents (as in derivatives) may reduce off-target effects but require optimization for solubility .

Pyrido[2,3-d]pyrimidin-7-ones as Abl Kinase Inhibitors

Compound Name Substituents Target Kinase IC₅₀ (Abl) Selectivity (Abl vs. p38-α) ClogP Key References
PD166326 (1 ) 2,6-Dichlorophenyl, methyl Abl 2.8 nM 2-fold 4.1
Compound 8 2,6-Dichlorophenyl, glycoside Abl 1.4 nM 25-fold 3.0
6-(2,6-Dichlorophenyl)-8-methyl-2-((4-morpholinophenyl)amino)pyrido[2,3-d]pyrimidin-7-one (12 ) Morpholinophenyl WEE2 37 nM (WEE2) >385-fold (WEE2 vs. WEE1) 4.3

Key Findings :

  • Polar substituents (e.g., glycoside in 8 ) improve Abl kinase potency (IC₅₀ 1.4 nM) and selectivity over p38-α (25-fold) by reducing hydrophobicity (ClogP = 3.0) .
  • Morpholinophenyl derivatives (e.g., 12) shift target specificity to WEE2 kinase, highlighting the role of amino group modifications in redirecting biological activity .

Antimicrobial and Anticancer Derivatives

Compound Name Substituents Biological Activity Key Findings References
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-one (5a ) Methylthio, dichlorophenyl Anticancer (Abl) IC₅₀ = 352 nM; moderate selectivity
Pyrido[2,3-d]pyrimidine-2,4-diones (e.g., 6 ) Dione group eEF-2K inhibition Reduces eEF-2K activity in breast cancer cells
6-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine 3-Methoxyphenyl Undisclosed Structural analog with altered solubility (ClogP = 2.8)

Key Findings :

  • Methylthio groups (as in 5a) enhance metabolic stability but may reduce kinase selectivity compared to amino-substituted analogs .
  • Dione derivatives (e.g., 6 ) inhibit eukaryotic elongation factor-2 kinase (eEF-2K), demonstrating the scaffold’s versatility in targeting diverse pathways .

Therapeutic Potential and Selectivity

  • This compound : Primarily investigated for antibacterial applications due to biotin carboxylase inhibition .
  • Dichlorophenyl Abl inhibitors (e.g., PD166326): Advanced to preclinical studies for CML, with analogs overcoming imatinib resistance .
  • WEE2 inhibitors (e.g., 12): Emerging as non-hormonal contraceptives, leveraging kinase selectivity .

Actividad Biológica

6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₃H₉Br₂N₅
  • Molecular Weight : 395.052 g/mol
  • IUPAC Name : this compound
  • CAS Number : 179343-23-8

The compound exhibits significant biological activity primarily through the inhibition of key enzymes and pathways involved in cellular processes. Notably:

  • Dihydrofolate Reductase (DHFR) Inhibition :
    • DHFR is crucial for DNA synthesis and repair as it catalyzes the conversion of dihydrofolate to tetrahydrofolate. Inhibition of this enzyme disrupts the synthesis of nucleotides necessary for DNA replication and repair, leading to cytotoxic effects in rapidly dividing cells such as cancer cells .
  • Kinase Activity :
    • The compound has been shown to inhibit various kinases involved in cancer progression, including tyrosine kinases and mitogen-activated protein kinases (MAPKs). These kinases play essential roles in cell signaling pathways that regulate cell growth and survival .
  • Antimicrobial Properties :
    • Some studies suggest potential antimicrobial activity against certain pathogens, although detailed mechanisms remain to be fully elucidated .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism/Target References
Inhibition of DHFRDisruption of nucleotide synthesis
Inhibition of Tyrosine KinasesDisruption of cell signaling pathways
Antimicrobial ActivityPotential inhibition of pathogen growth
Antitumor ActivityInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Anticancer Activity :
    • A study highlighted the efficacy of pyrido[2,3-d]pyrimidines in inhibiting cancer cell proliferation through targeted action on DHFR and various kinases. The compound demonstrated potent cytotoxicity against tumor cell lines, suggesting its potential as an anticancer agent .
  • Synthesis and Characterization :
    • Research has focused on synthesizing derivatives of pyrido[2,3-d]pyrimidines to enhance their pharmacological profiles. Modifications to the chemical structure have been linked with improved potency against specific cancer targets .
  • Therapeutic Applications :
    • Given its mechanisms of action, this compound is being explored for applications in treating conditions such as psoriasis and rheumatoid arthritis due to its immunomodulatory effects stemming from DHFR inhibition .

Q & A

Q. What are the key synthetic strategies for 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclization of precursor molecules such as substituted acetonitriles or aminopyrimidines. For example:

  • Method A : Reacting 2-[2-chloro-6-(3-pyridyl)phenyl]acetonitrile under reflux with ammonia in anhydrous THF, followed by RP-HPLC purification .
  • Method B : Condensation of 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde with 2,6-dichlorobenzylacetonitrile in dimethylformamide, yielding intermediates that are brominated post-cyclization .

Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Reactions above 100°C favor annulation but may increase side products.
  • Purification : RP-HPLC is essential for isolating high-purity products due to structural similarity of byproducts .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolves planar pyridopyrimidine core and orthogonally oriented dibromophenyl group (dihedral angle ~87.3°), critical for understanding steric effects .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm amine proton environments (δ 5.79–6.20 ppm) and bromine-induced deshielding in aromatic regions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at 429.27 m/z) and isotopic patterns from bromine .

Q. How does the dibromophenyl substituent influence kinase inhibitory activity compared to analogs with chlorophenyl or methyl groups?

Answer:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with kinase ATP-binding pockets, increasing potency (IC50_{50} values reduced by 3–5 fold in c-Src and VEGFR2 assays) .
  • Methyl substituents : Smaller groups like 2-methylphenyl reduce steric hindrance but lower binding affinity due to weaker van der Waals interactions .
  • SAR Insights : Computational docking (e.g., AutoDock Vina) shows bromine atoms occupy subpockets adjacent to catalytic lysine residues, stabilizing inhibitor-enzyme complexes .

Q. What methodologies optimize reaction design for pyridopyrimidine derivatives with conflicting yield data in literature?

Answer:

  • Computational reaction path searching : Quantum mechanical calculations (e.g., DFT) identify low-energy pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow narrows optimal conditions using transition-state analysis .
  • DoE (Design of Experiments) : Multi-variable optimization (temperature, catalyst loading, solvent ratio) resolves contradictions in yield reports (e.g., 40–70% yields in Method A vs. B) .
  • Byproduct profiling : LC-MS monitors intermediates like sulfoxide derivatives, guiding condition adjustments (e.g., replacing methylsulfinyl with more stable leaving groups) .

Q. How can researchers address discrepancies in biological activity data across cell-based assays?

Answer:

  • Standardized assay protocols : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) to minimize variability.
  • Off-target profiling : Broad-panel kinase screens (e.g., Eurofins KinaseProfiler) identify cross-reactivity with ABL or FGFR, explaining inconsistent antiproliferative results in HeLa vs. MCF-7 cells .
  • Metabolic stability testing : Hepatic microsome assays assess whether rapid CYP450-mediated degradation (e.g., t1/2_{1/2} < 30 min in human liver microsomes) skews IC50_{50} values .

Q. What advanced strategies enable multi-target kinase inhibition while minimizing toxicity?

Answer:

  • Scaffold hybridization : Merge pyridopyrimidine cores with allosteric motifs (e.g., pyrrolo[2,3-d]pyrimidine) to target non-conserved kinase regions .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade oncogenic kinases selectively .
  • In vivo PK/PD modeling : Zebrafish xenografts quantify tumor penetration and validate dose ranges that inhibit VEGF and PDGFR without cardiotoxicity .

Q. How can computational tools streamline the development of derivatives with improved solubility?

Answer:

  • Solubility prediction : Tools like ALOGPS 2.1 calculate logS values; bromine’s hydrophobicity (clogP ~3.5) necessitates adding polar groups (e.g., morpholine) to increase aqueous solubility .
  • Co-crystal screening : Mercury CSD analyzes hydrogen-bond donors/acceptors to design salts (e.g., hydrochloride) that enhance dissolution rates .
  • MD simulations : GROMACS models predict aggregation tendencies in physiological buffers, guiding formulation with cyclodextrins or liposomes .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

Answer:

  • Bromine handling : Use flow reactors to minimize exposure to volatile HBr byproducts .
  • Purification bottlenecks : Replace RP-HPLC with simulated moving bed (SMB) chromatography for continuous purification .
  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching in cross-coupling steps .

Q. How does the compound’s stereoelectronic profile influence its reactivity in follow-up functionalization?

Answer:

  • Electrophilic substitution : The electron-deficient pyridopyrimidine core directs nitration to the 5-position (Hammett σ+^+ ~0.78) .
  • Nucleophilic amination : Steric hindrance from the 2,6-dibromophenyl group slows substitution at the 7-amine, requiring high-pressure NH3_3 conditions .
  • Oxidation susceptibility : The 2-amine group is prone to oxidation; stabilizing with acetyl protection prevents degradation during storage .

Q. What interdisciplinary approaches integrate this compound into materials science applications?

Answer:

  • Metal-organic frameworks (MOFs) : Coordinate the pyridopyrimidine nitrogen to Cu(II) nodes, creating porous materials for CO2_2 capture .
  • Organic electronics : DFT studies predict a bandgap of 2.8 eV, enabling use as electron-transport layers in OLEDs .
  • Photodynamic therapy : Conjugation to porphyrin photosensitizers via Suzuki coupling enables red-light-triggered ROS generation .

Propiedades

IUPAC Name

6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N5/c14-8-2-1-3-9(15)10(8)7-4-6-5-18-13(17)20-12(6)19-11(7)16/h1-5H,(H4,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPWJYTPOHUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C(N=C3C(=C2)C=NC(=N3)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416143
Record name 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179343-23-8
Record name 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.23 g 60% sodium hydride suspension in 11.0 mL of 2-ethoxyethanol was added 4.18 g of 2,6-dibromophenylacetonitrile and 2.00 g of 2,4-diaminopyrimidine-5-carboxaldehyde. The reaction was refluxed for 4 hours, cooled, and poured into ice water. The residue was washed well with acetonitrile then diethyl ether to give 3.62 g of 6-(2,6-dibromo-phenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine, CIMS (1% NH3 in CH4): 422=M+ +C2H5, 396 (Base), 394=M+ +H, 393=M+ ; mp 284°-289° C.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 2
Reactant of Route 2
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 3
Reactant of Route 3
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 4
Reactant of Route 4
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 5
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 6
Reactant of Route 6
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.